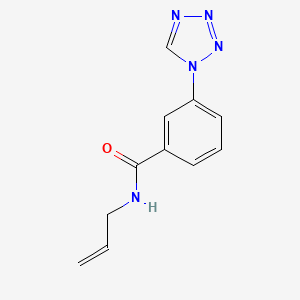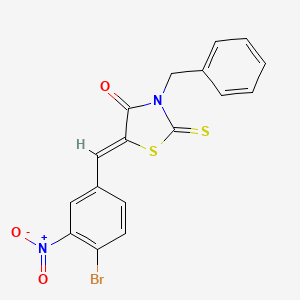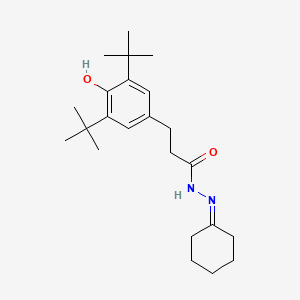
N-allyl-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-(1H-tetrazol-1-yl)benzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-(1H-tetrazol-1-yl)benzamide has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In one study, N-allyl-3-(1H-tetrazol-1-yl)benzamide was found to inhibit the growth of cancer cells in vitro. In another study, it was found to have anti-inflammatory effects in animal models of inflammation. Moreover, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Wirkmechanismus
The mechanism of action of N-allyl-3-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response and cell growth. It has also been suggested that it may work by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
N-allyl-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been found to reduce the levels of reactive oxygen species in cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-allyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its potential therapeutic applications. It has shown promising results in various scientific research studies. Moreover, it can be synthesized using various methods, which makes it readily available for use in lab experiments. However, one of the limitations of using N-allyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
For the study of N-allyl-3-(1H-tetrazol-1-yl)benzamide include investigating its mechanism of action, potential use as a drug delivery system, and combination therapy with other drugs to enhance their therapeutic effects.
Synthesemethoden
N-allyl-3-(1H-tetrazol-1-yl)benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-aminobenzamide and sodium azide in the presence of allyl bromide. This reaction yields N-allyl-3-(1H-tetrazol-1-yl)benzamide as the final product. Another method involves the reaction between 3-nitrobenzamide and sodium azide in the presence of palladium on carbon catalyst. This reaction also yields N-allyl-3-(1H-tetrazol-1-yl)benzamide as the final product.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-2-6-12-11(17)9-4-3-5-10(7-9)16-8-13-14-15-16/h2-5,7-8H,1,6H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHXJAMVBALGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-3-(1H-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
![1-(2,3-dimethylphenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5218020.png)

![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)
![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)